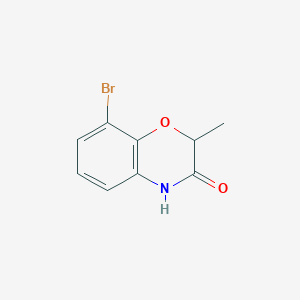
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid
Descripción general
Descripción
The compound “®-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid” is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The ®-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy) part of the molecule suggests that it has a dioxolane ring, which is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups and two alkyl chains .
Molecular Structure Analysis
The molecular structure of this compound would likely show the nicotinic acid moiety connected to the dioxolane ring via a methoxy group. The ® in the name indicates that the compound has a specific configuration at one of its chiral centers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the configuration of the chiral center, and the overall shape and size of the molecule .Aplicaciones Científicas De Investigación
Lipid Metabolism and Cardiovascular Health
Nicotinic acid has been extensively studied for its effects on lipid metabolism, particularly its ability to modify blood lipid profiles beneficially. It is the most effective agent for increasing high-density lipoprotein (HDL) cholesterol levels and reducing lipoprotein(a) levels. Prolonged-release nicotinic acid formulations, designed to minimize side effects associated with immediate-release forms, have shown efficacy in slowing atherosclerotic progression and potentially inducing regression of atherosclerosis in patients on stable statin therapy. These effects make nicotinic acid a valuable addition to lipid-modifying therapy, especially in treating dyslipidemia associated with type 2 diabetes and metabolic syndrome, without adversely affecting glycemic control in the majority of patients (McCormack & Keating, 2005).
Anticancer Potential
Recent research has highlighted the potential anticancer properties of nicotinic acid derivatives. These compounds have demonstrated a wide variety of biological activities, which could be beneficial in the development of anticancer drugs. The importance of nicotinic acid and its derivatives in anticancer research stems from their ability to modulate enzyme activity, protein dynamics, and various transcription factors involved in cancer progression. This area of research is significant for its potential to lead to the development of new, efficient anticancer therapies (Jain, Utreja, Kaur, & Jain, 2020).
Pharmacological Research and Drug Development
Nicotinic acid and its derivatives have been the focus of pharmacological research aimed at elucidating their mechanisms of action and identifying potential therapeutic applications beyond lipid modification. This includes exploring the anti-inflammatory effects of nicotinic acid, which could have implications for treating a range of diseases characterized by inflammation. Additionally, the discovery of specific receptors for nicotinic acid, such as the G-protein-coupled receptor 109A (GPR109A), has opened new avenues for the development of drugs that could mimic the beneficial effects of nicotinic acid without the associated side effects, particularly in the context of cardiovascular disease prevention (Shen & Colletti, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2)17-7-8(18-12)6-16-10-9(11(14)15)4-3-5-13-10/h3-5,8H,6-7H2,1-2H3,(H,14,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRCGPLCZBPVIA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC2=C(C=CC=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=C(C=CC=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine](/img/structure/B1456451.png)

![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)




![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)
![[3-(Ethoxycarbonyl)isoxazol-5-YL]methanaminium chloride](/img/structure/B1456465.png)


